Cas no 20105-80-0 (5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid)

5,5-Diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid is a specialized heterocyclic compound featuring a pyridine core with ketone and carboxylic acid functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing frameworks. The presence of both electron-withdrawing (ketone) and electron-donating (carboxylic acid) groups enhances its reactivity, enabling selective modifications for pharmaceutical or agrochemical applications. The diethyl substitution at the 5-position contributes to steric stability, influencing regioselectivity in further derivatization. This compound is particularly useful in the development of bioactive molecules, offering a versatile scaffold for medicinal chemistry research. Its crystalline nature facilitates purification and characterization, ensuring reproducibility in synthetic workflows.
5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid structure
20105-80-0 structure
Product name:5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
CAS No:20105-80-0
MF:C10H13NO4
MW:211.214523077011
CID:6576952
PubChem ID:165444432

5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
    • 20105-80-0
    • EN300-1621533
    • Inchi: 1S/C10H13NO4/c1-3-10(4-2)7(12)6(8(13)14)5-11-9(10)15/h5,12H,3-4H2,1-2H3,(H,13,14)
    • InChI Key: XTMFXUVVAOSWOI-UHFFFAOYSA-N
    • SMILES: OC1=C(C(=O)O)C=NC(C1(CC)CC)=O

Computed Properties

  • Exact Mass: 211.08445790g/mol
  • Monoisotopic Mass: 211.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87Ų
  • XLogP3: 1.1

5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1621533-1000mg
5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
20105-80-0
1000mg
$1686.0 2023-09-22
Enamine
EN300-1621533-50mg
5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
20105-80-0
50mg
$1417.0 2023-09-22
Enamine
EN300-1621533-500mg
5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
20105-80-0
500mg
$1619.0 2023-09-22
Enamine
EN300-1621533-5000mg
5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
20105-80-0
5000mg
$4890.0 2023-09-22
Enamine
EN300-1621533-250mg
5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
20105-80-0
250mg
$1551.0 2023-09-22
Enamine
EN300-1621533-10000mg
5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
20105-80-0
10000mg
$7250.0 2023-09-22
Enamine
EN300-1621533-1.0g
5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
20105-80-0
1g
$0.0 2023-06-07
Enamine
EN300-1621533-100mg
5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
20105-80-0
100mg
$1484.0 2023-09-22
Enamine
EN300-1621533-2500mg
5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
20105-80-0
2500mg
$3304.0 2023-09-22

5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid Related Literature

Additional information on 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid

Recent Advances in the Study of 5,5-Diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic Acid (CAS: 20105-80-0)

In recent years, the compound 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid (CAS: 20105-80-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activities, and potential clinical implications.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid, emphasizing its efficient production through a multi-step reaction involving diethyl malonate and cyanoacetamide. The researchers optimized the reaction conditions to achieve a high yield of 78%, which is a significant improvement over previous methods. The study also noted the compound's stability under physiological conditions, making it a viable candidate for further drug development.

Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters (2024), investigated the compound's mechanism of action as a potent inhibitor of inflammatory cytokines. The research team demonstrated that 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid effectively suppresses the production of TNF-α and IL-6 in macrophage cells, suggesting its potential as an anti-inflammatory agent. The study further elucidated the compound's binding affinity to specific protein targets, providing a molecular basis for its biological activity.

In addition to its anti-inflammatory properties, recent preclinical studies have highlighted the compound's role in modulating oxidative stress. A 2024 study in Free Radical Biology and Medicine reported that 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid exhibits strong antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. These findings open new avenues for its application in diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Despite these promising results, challenges remain in translating the compound's therapeutic potential into clinical practice. A review article in Expert Opinion on Drug Discovery (2023) pointed out the need for comprehensive pharmacokinetic and toxicological studies to assess its safety profile. The authors also emphasized the importance of structural modifications to improve the compound's bioavailability and target specificity. Collaborative efforts between academia and industry are crucial to overcoming these hurdles and advancing the compound toward clinical trials.

In conclusion, 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid (CAS: 20105-80-0) represents a promising scaffold for drug development, with demonstrated anti-inflammatory and antioxidant activities. Continued research efforts are needed to fully exploit its therapeutic potential and address the existing challenges. This research brief underscores the importance of interdisciplinary collaboration in advancing the field of chemical biology and pharmaceutical sciences.

Recommend Articles

Recommended suppliers
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue